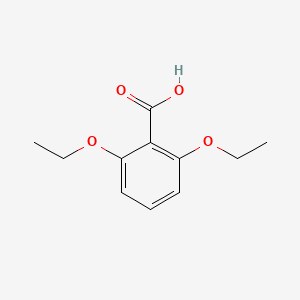

2,6-Diethoxybenzoic acid

Description

Overview of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental scaffolds in modern chemical research. ontosight.ai These compounds consist of a benzene (B151609) ring attached to a carboxyl group, and their derivatives are formed by replacing one or more hydrogen atoms on the benzene ring with various functional groups. ontosight.ai This structural versatility leads to a vast array of compounds with diverse chemical properties and applications.

In contemporary research, benzoic acid derivatives are investigated for a wide range of potential uses. They are explored for their pharmacological activities, with studies indicating potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov The specific functional groups attached to the benzoic acid core significantly influence these biological activities. ontosight.ai Furthermore, these derivatives serve as crucial intermediates in organic synthesis, acting as building blocks for more complex molecules, including pharmaceuticals and materials. solubilityofthings.comijcrt.org The search for novel, synthetically derived benzoic acid compounds with enhanced efficacy and reduced adverse effects remains a significant area of focus in medicinal chemistry. nih.govpreprints.org

Stereoelectronic Effects of Ortho-Substituents on Aromatic Carboxylic Acid Systems

The position of substituents on the benzoic acid ring profoundly impacts the compound's reactivity and acidity. While substituents at the meta and para positions primarily exert electronic effects, ortho-substituents introduce significant steric effects as well. springerprofessional.deresearchgate.net This phenomenon is often referred to as the "ortho effect," where the presence of a group in the position adjacent to the carboxylic acid can cause it to twist out of the plane of the benzene ring. wikipedia.org

This twisting, induced by steric hindrance, inhibits the resonance between the carboxyl group and the aromatic ring. wikipedia.org Consequently, the acidity of the carboxylic acid is increased, making ortho-substituted benzoic acids generally stronger acids than their meta and para isomers. wikipedia.org The electronic nature of the substituent also plays a role; electron-withdrawing groups enhance acidity, while electron-donating groups decrease it. springerprofessional.deresearchgate.net In the case of 2,6-disubstituted benzoic acids, such as 2,6-diethoxybenzoic acid, the presence of two bulky ortho groups amplifies this steric effect, leading to a pronounced impact on the molecule's conformation and chemical properties.

Research Trajectories and Academic Significance of this compound

This compound has emerged as a compound of interest in several research areas, primarily due to the unique influence of its twin ethoxy groups. Research has demonstrated its utility in synthetic organic chemistry. For instance, it has been used in palladium-catalyzed decarboxylative reactions to synthesize α-arylglycines, which are important motifs in various natural products and active pharmaceutical ingredients. rptu.de In these reactions, the presence of two ortho-alkoxy groups, as in this compound, was shown to be beneficial, leading to high yields of the desired products. rptu.de

Furthermore, studies on the catalytic hydrodecarboxylation of this compound have provided insights into the steric effects of ortho-substituents. nih.gov This research highlights how the steric bulk of the ethoxy groups can influence reaction pathways, in some cases inhibiting certain transformations that are possible with smaller ortho-substituents like methoxy (B1213986) groups. nih.gov The compound serves as a valuable tool for studying reaction mechanisms and the delicate balance of steric and electronic effects in catalysis.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 82935-36-8 scbt.com |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Low solubility in water; more soluble in organic solvents like DMSO, ethanol (B145695), and dichloromethane. solubilityofthings.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-8-6-5-7-9(15-4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIVSLVJEQVKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392416 | |

| Record name | 2,6-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82935-36-2 | |

| Record name | 2,6-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 2,6 Diethoxybenzoic Acid

Strategies for Ortho-Alkoxybenzoic Acid Construction

The construction of benzoic acids with ortho-alkoxy substituents is a fundamental challenge in organic synthesis. Several classical and modern strategies have been developed to achieve this structural motif.

Nucleophilic Aromatic Substitution: A common approach involves the substitution of leaving groups, typically halogens, at the ortho position of a benzoic acid derivative with an alkoxide. For instance, o-chlorobenzoic acids can react with lower alcohols in the presence of a copper salt and an alkylamine catalyst under moderate conditions. googleapis.comgoogle.com The copper catalyst is essential for activating the aryl halide towards nucleophilic attack by the alcohol. This method is particularly effective because the lower alcohol selectively attacks the chlorine atom at the ortho position, while halogens at the meta or para positions remain unreactive. google.com

Oxidation of Precursors: The oxidation of appropriately substituted toluene (B28343) or benzyl (B1604629) alcohol derivatives is a direct route to benzoic acids. chemicalbook.com Commercial production of benzoic acid often relies on the partial oxidation of toluene using catalysts like cobalt or manganese naphthenates. chemicalbook.comgoogle.com For substituted benzoic acids, a similar strategy can be employed if the corresponding substituted toluene is available. Alternatively, the oxidation of benzyl alcohols to carboxylic acids is a widely used transformation that can be achieved with various oxidants, including potassium permanganate (B83412) or even air, the latter offering a greener and more cost-effective option. google.com

Carboxylation of Aryl Organometallics: The reaction of organometallic reagents, such as Grignard or organolithium species, with carbon dioxide is a classic method for forming carboxylic acids. For ortho-alkoxybenzoic acids, this would typically involve the formation of an organometallic reagent from an ortho-alkoxy-substituted aryl halide, followed by quenching with CO2.

Kolbe-Schmitt Reaction and Subsequent Alkylation: The Kolbe-Schmitt reaction is a carboxylation method that introduces a carboxyl group ortho to a hydroxyl group on a phenol (B47542) ring. guidechem.com For the synthesis of 2,6-dialkoxybenzoic acids, one could envision starting with a resorcinol (B1680541) (1,3-dihydroxybenzene) derivative. Carboxylation would yield a dihydroxybenzoic acid, which could then be O-alkylated using an appropriate alkyl halide to install the desired alkoxy groups. guidechem.comorientjchem.org

Directed Functionalization Approaches for 2,6-Diethoxybenzoic Acid

Synthesizing the specific this compound structure requires methods that can precisely control the placement of three adjacent substituents on the benzene (B151609) ring.

One of the most direct methods reported is the nucleophilic substitution of a pre-functionalized benzoic acid. A patented procedure describes the synthesis of this compound starting from 2,6-dichlorobenzoic acid. google.com The reaction is carried out in ethanol (B145695), which acts as both the solvent and the nucleophile, in the presence of cuprous chloride as a catalyst and dimethylamine. This approach leverages the availability of di-halogenated benzoic acids to build the target molecule. google.com

Another powerful strategy is the metalation and subsequent carboxylation of a suitably substituted aromatic precursor. An analogous synthesis for 2,6-dimethoxybenzoic acid starts from 1,3-dimethoxybenzene. chemicalbook.comgoogle.com In this process, the aromatic ring is activated by a strong base (e.g., sodium in toluene) to form an organosodium intermediate, which is then carboxylated by bubbling carbon dioxide through the solution. chemicalbook.com This methodology directly installs the carboxyl group at the highly activated C-2 position, between the two methoxy (B1213986) groups. A similar pathway can be envisioned starting from 1,3-diethoxybenzene (B1583337) to yield this compound.

Directed ortho-metalation (DoM) represents a highly versatile and regioselective strategy. wikipedia.org In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.org The carboxylate group itself can serve as a potent DMG. nih.govorganic-chemistry.org This allows for the functionalization of a benzoic acid at the ortho position. For instance, treating 2-methoxybenzoic acid with specific lithium amide bases can achieve deprotonation at either the C-3 or C-6 position with high selectivity, depending on the base and reaction conditions. nih.govunblog.fr While this example illustrates functionalization of a mono-alkoxybenzoic acid, the principles of DoM are fundamental to the controlled construction of polysubstituted aromatic systems.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of a synthetic route for this compound depends on factors such as starting material availability, cost, reaction conditions, yield, and selectivity. The primary methods are compared below.

| Method | Starting Material | Key Reagents | Typical Conditions | Yield | Selectivity & Remarks |

| Nucleophilic Substitution google.com | 2,6-Dichlorobenzoic acid | Ethanol, Cuprous Chloride, Dimethylamine | Heating in a sealed vessel (e.g., 80°C) | High (91% reported for a similar mono-alkoxylation) | Highly selective for the ortho positions. Requires a di-halogenated precursor. |

| Metalation-Carboxylation chemicalbook.com | 1,3-Diethoxybenzene (by analogy) | Sodium, Toluene, Carbon Dioxide | Reflux, then room temperature carboxylation | Moderate (68-71% reported for dimethoxy analog) | Excellent regioselectivity, installing the carboxyl group at the C-2 position. |

| Directed Ortho-Metalation (DoM) nih.govorganic-chemistry.org | Varies (e.g., an existing benzoic acid) | Organolithium base (e.g., s-BuLi/TMEDA), Electrophile | Low temperatures (e.g., -78°C) | Generally Good to Excellent | Offers precise control over regioselectivity based on the choice of directing group and base. |

The nucleophilic substitution method is direct and potentially high-yielding but relies on the availability of 2,6-dichlorobenzoic acid. The metalation-carboxylation of 1,3-diethoxybenzene is also highly regioselective, building the carboxylic acid functionality directly onto the pre-formed dialkoxybenzene skeleton. Directed ortho-metalation provides a broader strategic framework for functionalizing aromatic rings with high precision, although its direct application to form the this compound core would depend on the specific starting material and sequence of functionalization steps.

Emerging Methodologies in the Synthesis of Hindered Benzoic Acids

The field of organic synthesis is continually evolving, with new methodologies offering milder conditions, higher efficiency, and novel pathways for constructing complex molecules like hindered benzoic acids.

Catalytic C-H Activation: A paradigm shift in synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Recent research has demonstrated that the carboxylic acid group can act as an effective directing group for transition-metal-catalyzed C-H activation. For example, an iridium-catalyzed method has been developed for the ortho-amination of a wide range of complex benzoic acids. nih.gov This late-stage functionalization approach showcases the potential to install various functional groups directly onto the C-H bonds of benzoic acids with high regioselectivity, bypassing the need for pre-functionalized substrates. nih.gov

Novel Carbonylation Reactions: The use of carbon dioxide (CO2) as a renewable, non-toxic C1 source is a major focus of green chemistry. Palladium-catalyzed carbonylation reactions that utilize CO2 as a surrogate for carbon monoxide provide new routes to aromatic carboxylic acids. researchgate.net These methods could offer more sustainable pathways to hindered benzoic acids from aryl halides or other suitable precursors.

Biocatalysis: Enzymatic transformations offer high selectivity under mild, environmentally benign conditions. The enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid using a decarboxylase enzyme and gaseous CO2 has been demonstrated. mdpi.com This biocatalytic product could then serve as a precursor for subsequent chemical alkylation to yield this compound. Such chemoenzymatic routes combine the best features of both biological and chemical synthesis.

Process Intensification Technologies: The application of technologies like ultrasound is gaining traction for accelerating chemical reactions. Ultrasound-assisted synthesis has been shown to promote the oxidation of benzyl alcohols to benzoic acids efficiently, with benefits including shorter reaction times, simple conditions, and high yields. google.com This technology could be applied to enhance the efficiency of oxidation steps in the synthesis of hindered benzoic acids.

Chemical Reactivity and Mechanistic Studies of 2,6 Diethoxybenzoic Acid

Decarboxylation Reactions of 2,6-Diethoxybenzoic Acid

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for benzoic acid derivatives. The presence of electron-donating ethoxy groups at the ortho positions can facilitate this process, particularly under specific catalytic conditions.

Transition Metal-Catalyzed Decarboxylation Pathways

Transition metal catalysis provides efficient pathways for the decarboxylation of aromatic carboxylic acids, which are often challenging to achieve thermally. These methods typically involve the formation of an aryl-metal intermediate, which can then participate in various cross-coupling reactions. For instance, decarboxylative cross-couplings serve as effective alternatives to traditional methods that require organometallic reagents.

Catalysts based on copper, silver, palladium, gold, or rhodium are commonly employed for the decarboxylation of aromatic carboxylic acids. In a process known as decarboxylative Heck-type coupling, a benzoic acid derivative can react with an alkene, such as styrene, to form a new carbon-carbon bond, demonstrating the synthetic utility of this transformation. The general mechanism involves the formation of an aryl-metal species following the extrusion of CO2, which then undergoes further reaction.

Investigations into Ipso-Deuteration and Regioselectivity

During decarboxylation, the carboxyl group is replaced by another atom or group. If the reaction is carried out in the presence of a deuterium source, ipso-deuteration can occur, where a deuterium atom specifically replaces the carboxyl group at the C1 position.

The regioselectivity of reactions involving substituted benzoic acids is a critical aspect of their chemistry. For instance, in rhodium-catalyzed C-H activation/annulation reactions of alkoxy-substituted benzoic acids, the regioselectivity is influenced by both steric factors and weak non-covalent interactions between the substrate and the catalyst's ligands. While not a direct study of decarboxylation, this highlights how substituents direct reactivity on the aromatic ring, a principle that also applies to the stability of intermediates in decarboxylation mechanisms.

Kinetic and Thermodynamic Aspects of Decarboxylation

The decarboxylation of aromatic acids is an entropically favored, exergonic reaction, especially at low partial pressures of CO2. Studies on the acid-catalyzed decarboxylation of the related 2,4-dimethoxybenzoic acid provide insight into the kinetics of this process. The reaction rate is dependent on the acidity of the solution, suggesting that the reaction proceeds through the protonated form of the carboxylic acid.

Table 1: Kinetic Data for Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Data adapted from studies on a structurally similar compound to illustrate kinetic principles.

| Acid Concentration (M) | Rate Constant in H₂SO₄ (log k_obs) | Rate Constant in D₂SO₄ (log k_obs) |

| 2 | -4.8 | -5.1 |

| 4 | -4.2 | -4.6 |

| 6 | -3.8 | -4.2 |

| 8 | -3.6 | -4.0 |

Esterification and Amidation Transformations of this compound

The carboxylic acid group of this compound is readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is commonly achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction of this compound's analogue, 2,6-dimethoxybenzoic acid, with absolute ethanol (B145695) and a catalytic amount of sulfuric acid yields the corresponding ethyl ester in excellent yield. The progress of this equilibrium-driven reaction can be monitored by thin-layer chromatography, and driving the reaction to completion often involves removing the water formed.

Amidation transformations can also be performed. While direct conversion of the carboxylic acid to an amide is standard, other reactions can utilize the carboxyl group as a directing feature. For example, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides can occur at the ortho position to the directing carboxyl group. This allows for the introduction of an amino group onto the aromatic ring, a transformation that can be followed by a subsequent decarboxylation step to yield meta- or para-substituted aniline derivatives.

Table 2: Conditions for Transformations of the Carboxyl Group

| Transformation | Reagents | Catalyst | Product Type |

| Esterification | Ethanol | Sulfuric Acid | Ethyl Ester |

| C-H Amidation | p-Toluenesulfonyl azide | [IrCp*Cl₂]₂ / AgNTf₂ / LiOAc | Ortho-amidated Benzoic Acid |

Electrophilic Aromatic Substitution Reactions on the this compound Core

Electrophilic aromatic substitution (SEAr) is a key reaction class for benzene (B151609) derivatives. The outcome of such reactions on the this compound core is determined by the cumulative directing effects of the three substituents.

The two ethoxy groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. The carboxylic acid group, conversely, is a deactivating group and a meta-director because it withdraws electron density from the ring.

The interplay of these effects dictates the position of substitution:

The ethoxy groups at C2 and C6 direct incoming electrophiles to the C3, C5 (ortho to an ethoxy group) and C4 (para to both ethoxy groups) positions.

The carboxyl group at C1 directs to the C3 and C5 positions (meta to the carboxyl group).

Therefore, the C3, C4, and C5 positions are all activated. The C3 and C5 positions are strongly favored as they are activated by an ortho ethoxy group and directed by the meta carboxyl group. The C4 position is also strongly activated, being para to two ethoxy groups. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance from the bulky ethoxy groups potentially influencing the outcome.

Nucleophilic Reactivity and Structural Rearrangements of this compound

Direct nucleophilic attack on the electron-rich aromatic ring of this compound is generally unfavorable. The nucleophilic reactivity of the compound is primarily centered on the electrophilic carbon of the carboxyl group.

The carboxylic acid can be converted to more reactive derivatives, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (e.g., alcohols, amines, organometallic reagents) to form esters, amides, and ketones, respectively.

Structural rearrangements involving the this compound core are not commonly reported under standard laboratory conditions. The stability of the substituted aromatic ring system generally precludes spontaneous rearrangements.

Exploration of Radical and Photochemical Processes

While specific experimental studies on the radical and photochemical processes of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemical principles governing substituted benzoic acids and related aromatic compounds. The presence of two electron-donating ethoxy groups at the ortho positions, combined with the carboxylic acid functionality, suggests a rich and complex landscape for radical and photochemical reactions.

The primary photochemical process anticipated for many carboxylic acids is decarboxylation, which can be induced by ultraviolet light. nih.gov This process would involve the homolytic cleavage of the C-C bond between the aromatic ring and the carboxyl group, leading to the formation of a 2,6-diethoxyphenyl radical and a carboxyl radical, which subsequently decomposes to carbon dioxide. The stability of the resulting aryl radical is a key factor in the efficiency of this process.

Furthermore, the ethoxy groups themselves can be sites of radical reactivity. Under certain conditions, hydrogen abstraction from the ethyl groups could occur, leading to the formation of carbon-centered radicals. The interaction of this compound with photochemically generated reactive oxygen species, such as hydroxyl radicals, is another important consideration. Theoretical studies on benzoic acid have shown that the addition of hydroxyl radicals tends to occur at the meta and para positions. rsc.org In the case of this compound, the ortho positions are blocked, which would likely direct such additions to the remaining ring positions.

The "ortho effect" is a significant factor in determining the reactivity of 2,6-disubstituted benzoic acids. youtube.comstackexchange.com The steric hindrance caused by the two bulky ethoxy groups forces the carboxylic acid group to twist out of the plane of the benzene ring. stackexchange.com This disruption of conjugation can influence the electronic properties of the molecule and, consequently, its photochemical and radical reactivity. For instance, this steric inhibition of resonance is known to increase the acidity of the carboxylic acid. stackexchange.com

Electron Spin Resonance (ESR) spectroscopy would be a crucial technique for the direct detection and characterization of any radical intermediates formed during photochemical processes involving this compound. nih.gov Such studies could provide valuable insights into the structure and stability of the generated radicals.

To illustrate the influence of ortho-substituents on the properties of benzoic acids, the following table presents a comparison of the acidity of benzoic acid with a 2,6-disubstituted analogue.

| Compound | pKa | Steric Hindrance |

| Benzoic Acid | 4.20 | Low |

| 2,6-Dimethylbenzoic Acid | 3.21 | High |

This table illustrates the 'ortho effect', where bulky ortho-substituents increase the acidity of benzoic acid derivatives due to steric inhibition of resonance. A similar effect would be expected for this compound.

Derivatives and Analogues of 2,6 Diethoxybenzoic Acid: Design, Synthesis, and Characterization

Synthesis of Alkyl and Aryl Esters Derived from 2,6-Diethoxybenzoic Acid

The conversion of the carboxylic acid moiety of this compound into esters is a fundamental transformation for modifying its physicochemical properties, such as solubility, lipophilicity, and reactivity. The steric hindrance imposed by the two ortho-ethoxy groups requires carefully selected reaction conditions to achieve high yields.

One of the most common methods for synthesizing alkyl esters from this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol (B145695), propanol) with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. For the synthesis of ethyl 2,6-diethoxybenzoate, the parent acid would be refluxed in ethanol with a sulfuric acid catalyst. The reaction proceeds by protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

For more sensitive alcohols or to avoid the harsh conditions of acid catalysis, coupling agents can be employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDEC) activate the carboxylic acid to form a reactive intermediate, which is then readily attacked by the alcohol. This method is particularly useful for synthesizing more complex alkyl or aryl esters at room temperature.

Aryl esters are typically synthesized by first converting the carboxylic acid to a more reactive acyl chloride. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride yields 2,6-diethoxybenzoyl chloride. This highly reactive intermediate can then be reacted with a phenol (B47542) or a substituted phenol in the presence of a base, such as pyridine (B92270) or triethylamine, to afford the corresponding aryl ester.

Table 1: Synthesis of Representative Esters of this compound

| Ester Product Name | Alcohol/Phenol Reactant | Synthesis Method | Catalyst/Reagent |

|---|---|---|---|

| Methyl 2,6-diethoxybenzoate | Methanol | Fischer Esterification | H₂SO₄ |

| Isopropyl 2,6-diethoxybenzoate | Isopropanol | Fischer Esterification | H₂SO₄ |

| Benzyl (B1604629) 2,6-diethoxybenzoate | Benzyl alcohol | DCC Coupling | DCC, DMAP |

| Phenyl 2,6-diethoxybenzoate | Phenol | Acyl Chloride | SOCl₂, Pyridine |

| 4-Nitrophenyl 2,6-diethoxybenzoate | 4-Nitrophenol | Acyl Chloride | SOCl₂, Pyridine |

Amide and Hydrazide Derivatives of this compound

Amide and hydrazide derivatives are of significant interest due to their presence in many biologically active molecules and their utility as synthetic intermediates. Similar to esterification, the synthesis of amides from this compound must overcome the steric hindrance around the carboxyl group.

Standard amide coupling protocols are effective for this transformation. The carboxylic acid is activated in situ using peptide coupling reagents like hexafluorophosphate (B91526) benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) (PyBOP) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The activated species is then treated with a primary or secondary amine to form the corresponding amide. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often required to facilitate the reaction.

Alternatively, the acid chloride route can be employed. 2,6-Diethoxybenzoyl chloride, synthesized as described previously, reacts readily with a wide range of amines and anilines in the presence of a base to yield the desired amides.

Hydrazide derivatives are typically prepared from the corresponding esters. Methyl or ethyl 2,6-diethoxybenzoate is refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as ethanol. chemmethod.com The reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester to form the stable 2,6-diethoxybenzohydrazide. This hydrazide serves as a key precursor for synthesizing hydrazones and other heterocyclic compounds. nih.gov

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Derivative Product Name | Reactant | Synthesis Method | Key Reagent |

|---|---|---|---|

| N-Methyl-2,6-diethoxybenzamide | Methylamine | Amide Coupling | PyBOP, DIPEA |

| N-Phenyl-2,6-diethoxybenzamide | Aniline | Acyl Chloride | SOCl₂, Triethylamine |

| 2,6-Diethoxy-N-(pyridin-2-yl)benzamide | 2-Aminopyridine | Amide Coupling | EDC, HOBt |

| 2,6-Diethoxybenzohydrazide | Hydrazine Hydrate | From Ester | Ethyl 2,6-diethoxybenzoate |

Investigation of Aromatic Functionalization in this compound Derivatives

Further diversification of the this compound scaffold can be achieved by introducing additional functional groups onto the aromatic ring. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present: the two strongly activating, ortho-, para-directing ethoxy groups and the deactivating, meta-directing carboxylic acid group.

The two ethoxy groups at positions 2 and 6 strongly activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the positions ortho and para to them. The para position (C4) is sterically accessible and electronically enriched by both ethoxy groups, making it the most probable site for substitution. The C3 and C5 positions are ortho to one ethoxy group and meta to the other, making them less reactive than the C4 position. The carboxylic acid group deactivates the ring and directs incoming electrophiles to the C3 and C5 positions (meta to the carboxyl group).

The combined effect is a strong preference for electrophilic substitution at the C4 position. For example, nitration of this compound using standard nitrating agents (a mixture of nitric and sulfuric acid) would be expected to yield 2,6-diethoxy-4-nitrobenzoic acid. Similarly, halogenation with bromine in acetic acid would likely produce 2,6-diethoxy-4-bromobenzoic acid.

For functionalization at other positions, directed ortho-metalation (DoM) strategies could potentially be employed, although the presence of the acidic carboxylic proton complicates standard lithiation procedures. nih.gov Protection of the carboxylic acid as an ester or amide may be necessary before attempting metalation to introduce substituents at the C3 or C5 positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 2,6-Diethoxy-4-nitrobenzoic acid |

| Bromination | Br⁺ | 4-Bromo-2,6-diethoxybenzoic acid |

| Friedel-Crafts Acylation | R-C=O⁺ | 4-Acyl-2,6-diethoxybenzoic acid |

| Sulfonation | SO₃ | 2,6-Diethoxy-4-sulfobenzoic acid |

Structure-Reactivity and Structure-Property Relationships in this compound Analogues

The relationship between the chemical structure of this compound derivatives and their resulting reactivity and properties is of critical importance for rational molecular design. The two bulky ethoxy groups at the ortho positions create significant steric hindrance around the carboxylic acid function.

This steric crowding has a profound impact on reactivity. For instance, the rate of esterification or amidation is generally slower for 2,6-disubstituted benzoic acids compared to their less substituted counterparts. The ethoxy groups restrict the approach of nucleophiles to the carbonyl carbon, often necessitating more forcing reaction conditions or highly reactive intermediates. Furthermore, these groups force the carboxylic acid moiety to twist out of the plane of the benzene (B151609) ring, which reduces the conjugation between the carbonyl group and the aromatic π-system. researchgate.net This conformational constraint can influence the acidity of the carboxylic proton and the spectroscopic properties (e.g., in NMR and IR) of the molecule.

Quantitative structure-activity relationship (QSAR) studies on analogous compounds, such as 2,6-dimethoxybenzamide (B3031262) derivatives, have shown that substituents on the amide nitrogen or the aromatic ring can systematically alter biological activity. nih.gov For instance, in a series of N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides, the electronic properties of the substituent on the phenyl ring were found to correlate with chitin (B13524) synthesis inhibition. An electron-donating substituent was favorable for activity. nih.gov By analogy, modifications to derivatives of this compound are expected to follow similar principles. Varying the alkyl or aryl groups in esters (Section 4.1) or the substituents on the nitrogen in amides (Section 4.2) would modulate properties like lipophilicity (LogP), electronic character, and steric profile, thereby influencing how the molecule interacts with biological targets.

Table 4: Structure-Property Relationships in this compound Analogues

| Structural Modification | Key Structural Feature | Predicted Impact on Property/Reactivity |

|---|---|---|

| Conversion to Methyl Ester | Esterification of COOH | Increased lipophilicity; loss of acidic proton. |

| Conversion to N-Aryl Amide | Amidation of COOH | Potential for H-bond donation; properties depend on aryl substituents. |

| Nitration at C4-position | Addition of -NO₂ group | Increased electron-withdrawing character; potential for further reduction to an amine. |

| Steric Hindrance | Two ortho-ethoxy groups | Slower reaction rates at the carboxyl group; out-of-plane twisting of the COOH group. |

Advanced Spectroscopic and Spectrometric Characterization of 2,6 Diethoxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.

In the ¹H NMR spectrum of 2,6-diethoxybenzoic acid, the aromatic protons are expected to exhibit a characteristic splitting pattern. The proton at the C4 position would appear as a triplet, while the protons at the C3 and C5 positions would appear as a doublet. The ethoxy groups would give rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling with each other. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a significantly downfield position. The aromatic carbons would appear in the typical aromatic region, with the carbons bearing the ethoxy groups showing a characteristic chemical shift. The methylene and methyl carbons of the ethoxy groups would be observed in the aliphatic region of the spectrum.

For comparison, the ¹H NMR spectral data for the related compound, 2,6-dimethoxybenzoic acid, in DMSO-d6 shows signals at approximately 3.89 ppm (singlet, 6H, for the two methoxy (B1213986) groups), 6.60 ppm (doublet, 2H, for the aromatic protons at C3 and C5), and 7.34 ppm (triplet, 1H, for the aromatic proton at C4) chemicalbook.com. The acidic proton is observed as a broad singlet between 8-9 ppm chemicalbook.com. It is anticipated that the chemical shifts for this compound would be similar, with the ethoxy protons appearing slightly further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | > 10 | Broad Singlet |

| Ar-H (C4) | ~7.4 | Triplet |

| Ar-H (C3, C5) | ~6.7 | Doublet |

| -OCH₂CH₃ | ~4.1 | Quartet |

| -OCH₂CH₃ | ~1.4 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~168 |

| Ar-C (C2, C6) | ~158 |

| Ar-C (C4) | ~132 |

| Ar-C (C1) | ~113 |

| Ar-C (C3, C5) | ~106 |

| -OCH₂CH₃ | ~65 |

| -OCH₂CH₃ | ~15 |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes.

The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A strong, sharp peak around 1700 cm⁻¹ is anticipated for the C=O stretching of the carbonyl group. The C-O stretching vibrations of the ether linkages and the carboxylic acid would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ range.

Raman spectroscopy, being complementary to FT-IR, would also provide valuable information. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the ethoxy groups and the C-C skeletal vibrations would also be observable.

For the analogous 2,6-dimethoxybenzoic acid, characteristic IR peaks are observed for the carbonyl stretch and other functional groups nih.gov. The vibrational frequencies of this compound would be influenced by the slightly larger mass and different electronic effects of the ethoxy groups compared to the methoxy groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2980 | Medium |

| C=O Stretch (Carbonyl) | ~1700 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-O Stretch (Ether & Acid) | 1200-1300 | Strong |

| O-H Bend (Carboxylic Acid) | ~920 | Medium, Broad |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation patterns.

The exact mass of this compound (C₁₁H₁₄O₄) can be calculated and would be confirmed by HRMS. The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for benzoic acids include the loss of the carboxyl group as COOH or CO₂. For this compound, fragmentation of the ethoxy groups, such as the loss of an ethyl radical (-CH₂CH₃) or ethylene (B1197577) (-CH₂=CH₂), would also be expected.

In the mass spectrum of 2,6-dimethoxybenzoic acid, a prominent peak for the molecular ion is observed, along with fragments corresponding to the loss of a methyl group and the methoxy group massbank.eu. A similar pattern of fragmentation would be anticipated for this compound, with adjustments for the larger ethoxy groups.

Table 4: Predicted Key Mass Fragments for this compound

| Fragment | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 210.0892 | Molecular Ion |

| [M - C₂H₅]⁺ | 181.0657 | Loss of an ethyl radical |

| [M - OC₂H₅]⁺ | 165.0708 | Loss of an ethoxy radical |

| [M - COOH]⁺ | 165.0915 | Loss of the carboxyl group |

| [M - C₂H₄]⁺ | 182.0786 | Loss of ethylene |

Single Crystal X-ray Diffraction (XRD) for Solid-State Structural Confirmation

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. Typically, aromatic compounds exhibit two main absorption bands: a stronger band at shorter wavelengths (the E-band) and a weaker band at longer wavelengths (the B-band). The presence of the carboxyl and ethoxy groups as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λ_max). The ethoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzoic acid. The solvent used for the measurement can also affect the spectrum due to solute-solvent interactions.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Band | Predicted λ_max (nm) | Solvent |

|---|---|---|

| E-band | ~210-230 | Ethanol (B145695)/Methanol |

| B-band | ~270-290 | Ethanol/Methanol |

Computational Chemistry and Theoretical Investigations on 2,6 Diethoxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometries

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional structure (geometry) and understanding the electronic properties of a molecule.

Molecular Geometry: For 2,6-disubstituted benzoic acids like 2,6-diethoxybenzoic acid, a key structural feature is the steric hindrance caused by the bulky ortho substituents. Experimental and computational studies on the analogous 2,6-dimethoxybenzoic acid have consistently shown that this steric repulsion forces the carboxylic acid group (-COOH) to twist significantly out of the plane of the benzene (B151609) ring. researchgate.netnih.gov This non-planar conformation is a critical aspect of its molecular geometry. DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict this dihedral angle precisely. ucl.ac.ukproquest.com For 2,6-dimethoxybenzoic acid, this twist has been reported to be approximately 56-66 degrees. researchgate.netnih.gov A similar out-of-plane arrangement is expected for this compound due to the comparable steric bulk of the ethoxy groups.

Electronic Structure: DFT calculations also provide detailed information about the electronic structure, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These calculations help in understanding the molecule's reactivity. The electron-donating nature of the two ethoxy groups increases the electron density on the aromatic ring, while the carboxylic acid group acts as an electron-withdrawing group. The interplay of these electronic effects, combined with the non-planar geometry, governs the molecule's chemical behavior and acidity. Theoretical studies on various substituted benzoic acids have successfully correlated calculated electronic properties with experimental acidity (pKa) values. mdpi.comnih.gov

| Parameter | Description | Reported Value |

|---|---|---|

| C2-C1-C(O)OH Dihedral Angle | The angle of twist of the carboxyl group relative to the benzene ring plane. | ~56-66° |

| C=O Bond Length | The length of the carbonyl double bond. | ~1.21 Å |

| C-OH Bond Length | The length of the hydroxyl single bond in the carboxyl group. | ~1.36 Å |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of this compound and how it interacts with itself and with solvent molecules.

Conformational Landscapes: MD simulations can explore the different spatial arrangements (conformations) that the molecule can adopt. For this compound, this includes the rotation of the ethoxy groups and the orientation of the carboxylic acid group. Studies on the dimethoxy analog have identified two primary conformations of the carboxylic acid group: syn and anti, which describe the orientation of the acidic hydrogen with respect to the carbonyl oxygen. researchgate.netlu.lv These different conformers can lead to the formation of different crystal structures, a phenomenon known as polymorphism. mdpi.com MD simulations can map the energy landscape associated with these conformational changes, revealing which forms are most stable and how they might interconvert. scientific.net

Intermolecular Interactions: In condensed phases (liquids or solids), molecules of this compound interact with each other. MD simulations are particularly useful for characterizing these interactions. A key interaction for carboxylic acids is hydrogen bonding. They can form hydrogen-bonded dimers (where two molecules pair up) or longer chains known as catemers. ucl.ac.uk The specific pattern of hydrogen bonding is often influenced by the solvent. MD studies on substituted benzoic acids have shown that in apolar solvents, hydrogen-bonded dimers are common, whereas in polar, hydrogen-bond-accepting solvents, the solute molecules are more likely to form hydrogen bonds with the solvent, disrupting self-association. ucl.ac.ukacs.org Other important interactions that can be studied include π-π stacking between aromatic rings. unimi.it

| Solvent Type | Primary Solute-Solute Interaction | Primary Solute-Solvent Interaction |

|---|---|---|

| Apolar (e.g., Toluene (B28343), Chloroform) | Carboxylic Acid Dimer (Hydrogen Bonding) | Weak van der Waals forces |

| Polar Aprotic (e.g., Acetonitrile) | π-π stacking | Hydrogen bonding (solute COOH to solvent) |

| Polar Protic (e.g., Alcohols) | π-π stacking (less prevalent) | Strong hydrogen bonding network |

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of quantum chemistry. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. ucl.ac.uk The accuracy of these predictions has become high enough that they can be used to distinguish between different isomers or conformers of a molecule. nrel.govnih.gov For this compound, computational predictions could help assign the signals for the aromatic protons and the distinct carbons of the ethoxy groups and the benzene ring.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks observed in an IR spectrum. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. ucl.ac.uk This allows for the assignment of specific vibrational modes to the experimental absorption bands, such as the characteristic C=O stretch of the carboxylic acid, the broad O-H stretch, and the C-O stretches of the ether groups. Comparing the computed spectrum with the experimental one can provide strong evidence for the calculated molecular structure.

Theoretical Elucidation of Reaction Mechanisms for this compound Transformations

This is achieved by mapping the potential energy surface of the reaction. Calculations are used to identify the structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect them. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. dnu.dp.ua For example, DFT studies on the decarboxylation of benzoic acid have investigated various potential pathways, including radical and metal-catalyzed mechanisms, and calculated the activation energies for each step. ajgreenchem.com Similarly, the mechanism of Fischer esterification of benzoic acid has been computationally explored to understand the role of the acid catalyst and the energetics of the tetrahedral intermediate. researchgate.net These same principles and methods could be applied to predict the most likely reaction pathways and outcomes for transformations involving this compound.

| Reaction Type | Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Decarboxylation | Silver-catalyzed | 43.3 |

| Decarboxylation | Radical path initiation | >100 |

| Reaction with OH radical | H-abstraction from COOH | 7.4 |

| Reaction with OH radical | OH addition to ortho-carbon | 3.8 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Substituted Benzoic Acids

Quantitative Structure-Reactivity Relationship (QSRR) and the related Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a statistical relationship between the chemical structures of a series of compounds and their reactivity or biological activity. chitkara.edu.in

These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each molecule in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. A mathematical equation is then developed to correlate these descriptors with an experimentally measured property, such as a reaction rate constant (for QSRR) or a measure of biological activity like inhibitory concentration (for QSAR). benthamdirect.com

Numerous QSRR/QSAR studies have been conducted on substituted benzoic acids. nih.gov Descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges) or be based on the 2D/3D structure (e.g., molecular weight, surface area, connectivity indices). nih.govnih.gov These models have been successfully used to predict properties like antimicrobial activity, toxicity, and metabolic fate for various benzoic acid derivatives. chitkara.edu.innih.gov By including this compound in such a dataset, its reactivity or potential biological activity could be predicted based on its calculated molecular descriptors.

| Descriptor Type | Example Descriptor | Property Predicted |

|---|---|---|

| Electronic | Energy of Lowest Unoccupied Molecular Orbital (LUMO) | Antimicrobial activity |

| Electronic | Total Energy (Te) | Antimicrobial activity |

| Topological | Molecular Connectivity Index (MCI) | Acute toxicity (LD50) |

| Physicochemical | Hydrophobicity (logP) | Antibacterial activity |

| Steric | Molar Refractivity | FabH enzyme inhibition |

Applications of 2,6 Diethoxybenzoic Acid As a Chemical Building Block and Reagent in Organic Synthesis

Precursor in the Synthesis of Advanced Organic Scaffolds

The sterically hindered nature of the 2,6-diethoxybenzoyl group can be strategically employed to direct the regioselectivity of reactions and to construct complex molecular architectures. While specific examples in the synthesis of advanced organic scaffolds are not extensively reported in peer-reviewed literature, the reactivity of its ester, ethyl 2,6-diethoxybenzoate, points to its potential in this area. For instance, ethyl 4-bromo-3,5-diethoxybenzoate has been utilized in the multi-step synthesis of complex heterocyclic compounds, highlighting the role of diethoxy-substituted benzoic acid derivatives in building intricate molecular frameworks. The ethoxy groups can influence the electronic and steric properties of the molecule, guiding subsequent chemical transformations.

Ligand Design and Coordination Chemistry Incorporating 2,6-Diethoxybenzoate Moieties

The carboxylate functionality of 2,6-diethoxybenzoic acid makes it a potential candidate for use as a ligand in coordination chemistry. The oxygen atoms of the carboxylate group can coordinate to metal centers, forming metal-organic frameworks (MOFs) or discrete coordination complexes. While the coordination chemistry of the closely related 2,6-dimethoxybenzoate and 2,6-dihydroxybenzoate (B8749050) has been more thoroughly investigated, the principles of ligand design and coordination are applicable to the diethoxy derivative.

Role as a Synthetic Intermediate in Multi-Step Preparations

One of the documented applications of this compound derivatives is as a synthetic intermediate. The ester, ethyl 2,6-diethoxybenzoate, is noted for its use in the production of pharmaceuticals and agrochemicals. Its ester functionality and aromatic structure make it suitable for condensation reactions, serving as a building block in the preparation of more complex molecules.

A notable example is the synthesis of this compound itself from 2,6-dichlorobenzoic acid, as described in patent literature. This transformation provides a key intermediate that can be further elaborated into more complex target molecules. The presence of the two ethoxy groups can modulate the reactivity of the aromatic ring and the carboxylic acid function, allowing for selective transformations at other positions of the molecule.

| Starting Material | Reagents | Product | Reference |

| 2,6-Dichlorobenzoic acid | Ethanol (B145695), Dimethylamine, Cuprous chloride | This compound | US5344968A |

Utilization in the Development of Catalytic Systems

The application of this compound or its derivatives in the development of catalytic systems is an emerging area with limited specific examples in the literature. However, the structural motifs present in this compound are relevant to catalyst design. For instance, substituted benzoic acids can be used as ligands to modify the properties of metal catalysts, influencing their activity, selectivity, and stability.

The steric bulk of the 2,6-diethoxy groups could be advantageous in certain catalytic applications, for example, in asymmetric catalysis where a well-defined chiral environment around the metal center is crucial. While direct catalytic applications of this compound are not well-documented, the broader field of using substituted benzoic acids as ancillary ligands in catalysis suggests potential for future research and development in this area.

Emerging Research Areas and Future Perspectives for 2,6 Diethoxybenzoic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry. For 2,6-diethoxybenzoic acid, future research will likely focus on adapting known methods to improve sustainability, efficiency, and atom economy. By examining the synthesis of analogous compounds, several promising avenues emerge.

One potential pathway involves the carboxylation of 1,3-diethoxybenzene (B1583337), analogous to the Kolbe-Schmitt reaction used for hydroxybenzoic acids guidechem.com. This method, which utilizes CO2 as a C1 source, is highly attractive from a green chemistry perspective. Another approach could be the Williamson ether synthesis starting from 2,6-dihydroxybenzoic acid and an ethylating agent. Research into optimizing reaction conditions, exploring novel catalysts, and utilizing greener solvents will be crucial. Furthermore, enzymatic or biocatalytic methods, which have been successfully employed for the synthesis of 2,6-dihydroxybenzoic acid from resorcinol (B1680541), present an exciting frontier for producing this compound under mild, environmentally benign conditions mdpi.com.

| Synthetic Strategy | Key Precursors | Potential Reagents/Catalysts | Advantages & Research Focus |

|---|---|---|---|

| Direct Carboxylation | 1,3-Diethoxybenzene | Organometallic base (e.g., n-BuLi), CO₂ | High atom economy; focus on improving regioselectivity and exploring milder reaction conditions. |

| Etherification | 2,6-Dihydroxybenzoic Acid | Diethyl sulfate, Ethyl iodide; Phase-transfer catalyst | Utilizes a readily available precursor; research into sustainable ethylating agents and recyclable catalysts. |

| Oxidation of Side-Chain | 2,6-Diethoxytoluene | KMnO₄, Ru-based catalysts with oxidants | Potential for catalytic turnover; focus on selective oxidation without affecting the ethoxy groups or aromatic ring. |

| Biocatalysis | Resorcinol / 1,3-Diethoxybenzene | Engineered Carboxylases / Etherifying Enzymes | Environmentally benign, high selectivity; requires significant enzyme discovery and engineering efforts. |

Discovery of Unexplored Reactivity Profiles and Transformations

The reactivity of this compound is largely uncharted territory. The steric hindrance provided by the two ethoxy groups flanking the carboxylic acid moiety is expected to significantly influence its chemical behavior, potentially leading to unique reactivity profiles compared to less substituted analogues.

Future research should explore transformations such as esterification, amidation, and reduction of the carboxylic acid group, paying close attention to the impact of the bulky ortho-substituents on reaction kinetics and yields. Moreover, the aromatic ring itself is a platform for electrophilic substitution reactions. Investigating nitration, halogenation, and Friedel-Crafts reactions could yield novel derivatives with interesting electronic and steric properties. The coordination chemistry of this compound with various metal ions also presents a promising field of study. Analogous to how 2,6-dihydroxybenzoic acid forms complexes with enhanced biological activity, the diethoxy derivative could act as a bidentate or monodentate ligand, forming coordination polymers or discrete metal-organic complexes with potential catalytic or material applications medchemexpress.com.

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which studies the non-covalent interactions between molecules, is a key area where this compound could make a significant impact. The interplay of hydrogen bonding from the carboxylic acid group and van der Waals interactions from the ethoxy chains offers a rich landscape for designing self-assembling systems.

Studies on 2,6-dimethoxybenzoic acid have revealed a fascinating propensity for polymorphism, where different crystal structures (polymorphs) can be formed, each possessing distinct physical properties mdpi.comnih.gov. It is highly probable that this compound also exhibits polymorphism. The larger and more flexible ethoxy groups, in comparison to methoxy (B1213986) groups, could lead to more complex and diverse crystal packing arrangements, including the formation of hydrogen-bonded dimers or catemeric chains mdpi.comnih.gov. Exploring its crystallization behavior from various solvents and in the presence of co-crystallizing agents could lead to the discovery of new solid-state forms with tailored properties for applications in pharmaceuticals or materials science. Furthermore, its potential to act as a gelator in organic solvents, driven by self-assembly into fibrous networks, is an area ripe for exploration.

Advanced Analytical Method Development for Detection and Quantification in Complex Mixtures

As research into this compound and its derivatives expands, the need for robust and sensitive analytical methods for its detection and quantification will become paramount. Currently, no standardized analytical methods are specifically validated for this compound. However, techniques applied to similar molecules provide a clear roadmap for future development.

Reverse-phase high-performance liquid chromatography (RP-HPLC), coupled with UV or mass spectrometry (MS) detection, is a likely candidate for a primary analytical tool sielc.com. Developing an effective HPLC method would involve optimizing the stationary phase, mobile phase composition (typically an acetonitrile/water or methanol/water system with an acid modifier like formic acid), flow rate, and detector wavelength sielc.com. Gas chromatography-mass spectrometry (GC-MS) could also be employed, likely requiring derivatization of the carboxylic acid group to increase volatility. The validation of such methods according to established guidelines (e.g., ICH) would be essential for ensuring accuracy, precision, linearity, and sensitivity, enabling its quantification in diverse matrices from reaction mixtures to biological samples.

| Parameter | Suggested Starting Condition | Rationale/Notes |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reverse-phase separation of moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Gradient elution (e.g., 40:60 to 90:10) to ensure separation from impurities. Formic acid aids peak shape and MS compatibility. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at ~280-295 nm / Mass Spectrometry | Wavelength based on the expected absorbance of the substituted benzene (B151609) ring. MS provides higher specificity and structural information. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Interdisciplinary Research Foci for this compound

The true potential of this compound will likely be realized through interdisciplinary research, bridging chemistry with biology, medicine, and materials science. The applications of its analogues provide compelling directions for future investigation.

In agricultural science, derivatives of 2,6-dihydroxybenzoic acid have been synthesized and shown to possess herbicidal activity orientjchem.org. This suggests that this compound could serve as a scaffold for developing new agrochemicals. In medicinal chemistry, the broader class of substituted benzoic acids is prevalent in drug discovery. Studies on various dihydroxybenzoic acids have revealed antimicrobial and cytotoxic activities against cancer cell lines nih.gov. Therefore, a systematic investigation into the biological properties of this compound and its derivatives is warranted. The increased lipophilicity conferred by the ethoxy groups compared to methoxy or hydroxyl groups could alter its pharmacokinetic profile, potentially enhancing cell membrane permeability and biological efficacy. Finally, in materials science, its role as a building block for polymers or metal-organic frameworks could lead to new materials with unique thermal, optical, or mechanical properties.

Q & A

Q. Key considerations :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.

- Temperature control : Excessive heat during ethoxylation may lead to de-ethoxy side reactions.

- Purification : Use recrystallization from ethanol/water mixtures to isolate the product.

Q. Example yield optimization :

| Method | Temperature (°C) | Yield (%) | Reference Compound Analogy |

|---|---|---|---|

| Alkylation (ethyl bromide) | 80–90 | 60–70 | 2,6-Dimethoxybenzoic acid |

| Oxidation (KMnO₄) | 60–70 | 50–65 | 2,6-Dichlorobenzoic acid |

Basic: How can researchers purify this compound to achieve >95% purity for spectroscopic analysis?

Answer:

Effective purification strategies include:

Recrystallization : Use a mixed solvent system (e.g., ethanol:water = 3:1) to exploit solubility differences.

Column chromatography : Employ silica gel with a gradient eluent (hexane:ethyl acetate, increasing polarity) for trace impurity removal.

Acid-base extraction : Dissolve the compound in NaOH, filter, and reprecipitate with HCl to remove non-acidic byproducts.

Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) or melting point analysis (compare with literature values for analogous compounds, e.g., 2,6-dimethoxybenzoic acid, mp 122–124°C ).

Advanced: How do the steric and electronic effects of ethoxy groups in this compound influence its coordination chemistry with transition metals?

Answer:

The ethoxy groups impact coordination in two ways:

Steric hindrance : The bulky ethoxy substituents at the 2- and 6-positions restrict access to the carboxylate group, favoring monodentate rather than chelating binding modes.

Electron donation : Ethoxy groups are electron-donating, which can modulate the electron density of the aromatic ring and carboxylate, affecting metal-ligand bond strength.

Q. Methodological approach :

- Synthesize coordination polymers via hydrothermal methods (e.g., mix this compound with metal salts like Cu(NO₃)₂ at 120°C for 48 hours).

- Characterize using single-crystal XRD to determine binding mode and FTIR to confirm carboxylate coordination shifts (~1,650 cm⁻¹ for asymmetric stretching) .

Q. Comparative data :

| Metal Ion | Observed Coordination Mode | Application Analogy |

|---|---|---|

| Cu²⁺ | Monodentate | Gas adsorption |

| Co²⁺ | Bridging carboxylate | Magnetic studies |

Advanced: How should researchers resolve contradictions between computational predictions and experimental data (e.g., solubility, reactivity) for this compound?

Answer:

Discrepancies often arise from oversimplified computational models. Mitigation strategies include:

Solubility conflicts :

- Experimental : Measure solubility in multiple solvents (e.g., DMSO, ethanol) via gravimetric analysis.

- Computational : Use COSMO-RS simulations with refined cavity radii to account for ethoxy group hydrophobicity.

Reactivity mismatches :

- Validate DFT calculations (e.g., B3LYP/6-311+G(d,p)) by comparing predicted vs. observed reaction intermediates via LC-MS.

Case study : Ethoxy groups may reduce electrophilicity at the carboxyl carbon compared to chloro-substituted analogs (e.g., 2,6-dichlorobenzoic acid ), leading to slower esterification kinetics.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

NMR :

- ¹H NMR : Look for ethoxy group signals at δ 1.3–1.5 ppm (CH₃) and δ 3.8–4.2 ppm (CH₂).

- ¹³C NMR : Carboxylic acid carbon appears at ~170 ppm; ethoxy carbons at ~60–70 ppm (CH₂) and ~15 ppm (CH₃).

IR : Confirm O-H stretch (~2500–3000 cm⁻¹, broad) and carboxyl C=O (~1680 cm⁻¹).

Mass spectrometry : Use HRMS (ESI-) for molecular ion [M-H]⁻ and fragmentation pattern analysis .

Advanced: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

While specific data for this compound are limited, extrapolate from analogous benzoic acids:

Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.

Ventilation : Use a fume hood during synthesis to mitigate inhalation risks (observe precautions for 2,6-naphthalenedicarboxylic acid ).

Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

First aid : For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .

Advanced: How can this compound be functionalized for applications in drug discovery or materials science?

Answer:

Key functionalization strategies:

Esterification : React with thionyl chloride to form the acid chloride, then treat with alcohols to generate esters (e.g., methyl ester for prodrug synthesis).

Amidation : Couple with amines using EDC/HOBt to create bioactive amides.

Metal-catalyzed cross-coupling : Introduce aryl/alkyl groups via Suzuki-Miyaura reactions (Pd catalysis) to modify electronic properties.

Application example : Ethoxy groups may enhance lipid solubility, making derivatives potential candidates for antimicrobial agents (cf. MIC studies for 2,6-hexadecadiynoic acid ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.